molecular formula C9H10F3NO B047680 4-Ethoxy-2-(trifluoromethyl)aniline CAS No. 121307-27-5

4-Ethoxy-2-(trifluoromethyl)aniline

Cat. No. B047680
M. Wt: 205.18 g/mol
InChI Key: ITILAORUYLLCNC-UHFFFAOYSA-N
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Description

4-Ethoxy-2-(trifluoromethyl)aniline is a chemical compound that has been studied for various applications, including its use in synthesizing liquid crystal materials and other organic compounds.

Synthesis Analysis

  • The synthesis of related compounds often involves reactions like high-pressure hydrolysis and reduction, addition reactions with perfluoro-vinyl-perfluoro-methyl ether, and Wittig methylenation. For instance, Wen Zi-qiang (2007) reported synthesizing a related compound via such methods.

Molecular Structure Analysis

  • Studies have focused on understanding the molecular structure of related compounds through various spectroscopic methods. For example, spectral analysis techniques have been used to study the structure and electronic properties of similar molecules (Revathi et al., 2017).

Chemical Reactions and Properties

  • The compound and its derivatives participate in a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and others. The introduction of functional groups, such as the trifluoromethyl group, can significantly alter the chemical behavior of the compound (Wang et al., 2012).

Scientific Research Applications

  • Synthetic Building Block

    • Scientific Field : Organic Chemistry
    • Application Summary : “4-Ethoxy-2-(trifluoromethyl)aniline” is used as a synthetic building block in organic chemistry .
    • Method of Application : The specific methods of application can vary greatly depending on the specific synthesis being performed. Typically, this compound would be used in a reaction with other organic compounds to form a larger, more complex molecule .
    • Results or Outcomes : The outcomes of these reactions can vary greatly, but the goal is typically to create a new compound with desired properties .
  • Trifluoromethylarylation of Alkenes

    • Scientific Field : Organic Chemistry
    • Application Summary : “4-Ethoxy-2-(trifluoromethyl)aniline” can be used in the trifluoromethylarylation of alkenes .
    • Method of Application : This process involves the use of anilines, such as “4-Ethoxy-2-(trifluoromethyl)aniline”, in the functionalization of alkenes. The method allows the trifluoromethylarylation of alkenes using anilines, for the first time, with no need for additives, transition metals, photocatalysts or an excess of reagents .
    • Results or Outcomes : An in-depth mechanistic study reveals the key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, that is responsible for the altered reactivity and exquisite selectivity .
  • Synthesis of 4-(trialkylmethyl)anilines

    • Scientific Field : Organic Chemistry
    • Application Summary : “4-Ethoxy-2-(trifluoromethyl)aniline” can be used in the synthesis of 4-(trialkylmethyl)anilines .
    • Method of Application : The specific methods of application can vary greatly depending on the specific synthesis being performed. Typically, this compound would be used in a reaction with other organic compounds to form a larger, more complex molecule .
    • Results or Outcomes : The outcomes of these reactions can vary greatly, but the goal is typically to create a new compound with desired properties .
  • Synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens

    • Scientific Field : Polymer Chemistry
    • Application Summary : “4-Ethoxy-2-(trifluoromethyl)aniline” can be used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens .
    • Method of Application : The specific methods of application can vary greatly depending on the specific synthesis being performed. Typically, this compound would be used in a reaction with other organic compounds to form a larger, more complex molecule .
    • Results or Outcomes : The outcomes of these reactions can vary greatly, but the goal is typically to create a new compound with desired properties .
  • Synthesis of 4-(Trifluoromethyl)anilines

    • Scientific Field : Organic Chemistry
    • Application Summary : “4-Ethoxy-2-(trifluoromethyl)aniline” can be used in the synthesis of 4-(trifluoromethyl)anilines .
    • Method of Application : The specific methods of application can vary greatly depending on the specific synthesis being performed. Typically, this compound would be used in a reaction with other organic compounds to form a larger, more complex molecule .
    • Results or Outcomes : The outcomes of these reactions can vary greatly, but the goal is typically to create a new compound with desired properties .

Safety And Hazards

“4-Ethoxy-2-(trifluoromethyl)aniline” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-ethoxy-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-2-14-6-3-4-8(13)7(5-6)9(10,11)12/h3-5H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITILAORUYLLCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616334
Record name 4-Ethoxy-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2-(trifluoromethyl)aniline

CAS RN

121307-27-5
Record name 4-Ethoxy-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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